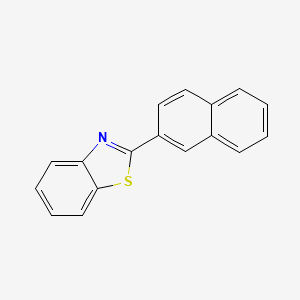

2-Naphthalen-2-yl-benzothiazole

Description

Structure

3D Structure

Properties

CAS No. |

56048-51-2 |

|---|---|

Molecular Formula |

C17H11NS |

Molecular Weight |

261.3 g/mol |

IUPAC Name |

2-naphthalen-2-yl-1,3-benzothiazole |

InChI |

InChI=1S/C17H11NS/c1-2-6-13-11-14(10-9-12(13)5-1)17-18-15-7-3-4-8-16(15)19-17/h1-11H |

InChI Key |

IUQMQRAOHBNYAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 Naphthalen 2 Yl Benzothiazole and Its Derivatives

Conventional Synthetic Routes

Conventional methods for the synthesis of 2-arylbenzothiazoles, including 2-naphthalen-2-yl-benzothiazole, have historically relied on the condensation of two key building blocks. These well-established routes are valued for their directness and the accessibility of the starting materials.

Condensation Reactions with 2-Aminothiophenol (B119425) and Aldehydes/Carboxylic Acids

The most classic and straightforward approach to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various carbonyl-containing compounds, such as aldehydes or carboxylic acids. nih.govrsc.orgresearchgate.net This method proceeds through the initial formation of a Schiff base (imine), which then undergoes intramolecular cyclization to form a benzothiazoline (B1199338) intermediate. Subsequent oxidation of the benzothiazoline yields the final aromatic 2-substituted benzothiazole (B30560). nih.gov

For the synthesis of this compound, 2-naphthaldehyde (B31174) would be the aldehyde of choice. The reaction can be promoted by various catalysts and oxidizing agents. For instance, a one-pot reaction of 2-aminothiophenol with aldehydes can be catalyzed by silica (B1680970) sulfuric acid in methanol (B129727) at room temperature, offering an environmentally friendly option with good to excellent yields. researchgate.net Another approach utilizes air or oxygen as a green and inexpensive oxidant. nih.gov Mechanochemical methods, such as simple mortar-and-pestle grinding, have also been shown to facilitate the condensation of 2-aminothiophenol with aromatic aldehydes without the need for a catalyst, providing high yields in short reaction times. rsc.org

The use of carboxylic acids in place of aldehydes is also a common strategy, though it often requires more forcing conditions. clockss.orgmdpi.com Scandium triflate has been reported as an effective Lewis acid catalyst for the reaction between 2-aminobenzenethiol and aryl aldehydes, promoting both the ring-closing and subsequent oxidation steps. clockss.org

Table 1: Examples of Condensation Reactions for 2-Arylbenzothiazole Synthesis

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminothiophenol, Benzaldehydes | Sodium hydrosulfite, water-ethanol reflux | 2-Arylbenzothiazoles | 51-82 | nih.gov |

| 2-Aminothiophenol, Aromatic Aldehydes | Silica sulfuric acid, methanol, room temp. | 2-Substituted benzothiazoles | Good to Excellent | researchgate.net |

| 2-Aminothiophenol, Aromatic Aldehydes | Mortar-and-pestle grinding, catalyst-free | 2-Arylbenzothiazoles | High | rsc.org |

| 2-Aminobenzenethiol, Aryl Aldehydes | Scandium triflate, O₂ or H₂O₂ | 2-Arylbenzothiazoles | High | clockss.org |

Utilization of Isatoic Anhydride (B1165640) and Related Precursors

While the direct condensation of 2-aminothiophenol is more common, related precursors like isatoic anhydride can also be employed in the synthesis of benzothiazole derivatives. Isatoic anhydride is prepared from anthranilic acid and phosgene. orgsyn.org Although less direct for the synthesis of this compound, isatoic anhydride serves as a precursor to 2-aminobenzoyl compounds, which can then be further manipulated. However, the primary and more direct route remains the condensation with 2-aminothiophenol.

Catalytic Synthesis

To overcome some of the limitations of conventional methods, such as harsh reaction conditions or the use of stoichiometric oxidants, a variety of catalytic approaches have been developed. These methods often offer improved efficiency, selectivity, and environmental compatibility.

Transition Metal-Catalyzed Intramolecular Cyclization Methods

Transition metal catalysis has become a powerful tool for constructing the benzothiazole core. One significant strategy involves the intramolecular cyclization of thiobenzanilides. nih.govresearchgate.net These precursors can be synthesized from the corresponding anilines and thioacylating agents. The subsequent cyclization is often catalyzed by transition metals like palladium or copper.

Another approach is the transition metal-catalyzed intramolecular cyclization of 2-haloanilides. rsc.orgnih.gov For example, a copper-catalyzed reaction of 2-chloroanilines with dithioesters can produce 2-arylbenzothiazoles with good functional group tolerance. organic-chemistry.org Similarly, nickel(II) salts have been shown to be effective catalysts for the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles, which can then be further modified. nih.gov

Eco-Friendly and Heterogeneous Catalysis Approaches

In line with the principles of green chemistry, significant effort has been dedicated to developing more environmentally benign synthetic routes. This includes the use of recyclable catalysts and greener reaction media. dp.tech

Heterogeneous catalysts, such as silica sulfuric acid and montmorillonite (B579905) K-10, have been successfully employed for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes. researchgate.net These solid acid catalysts are easily recoverable and reusable. researchgate.netmdpi.com Sulfated tungstate (B81510) has also been used as a recyclable catalyst under ultrasound irradiation in solvent-free conditions, providing excellent yields and faster reaction times. tandfonline.comtandfonline.com

The use of water as a solvent has also been explored. For instance, the condensation of 2-aminothiophenol with aldehydes can be effectively carried out in water using catalysts like pentafluorophenylammonium triflate (PFPAT), which can be recycled multiple times. orientjchem.org

Table 2: Examples of Eco-Friendly Catalytic Systems for 2-Substituted Benzothiazole Synthesis

| Catalyst | Reaction | Conditions | Advantages | Reference |

| Silica Sulfuric Acid | 2-Aminothiophenol + Aldehydes | Methanol, Room Temp. | Reusable catalyst, mild conditions | researchgate.net |

| Montmorillonite K-10 | 2-Aminothiophenol + Aldehydes | Ethanol, Room Temp., Air | Reusable catalyst, inexpensive oxidant | researchgate.net |

| Sulfated Tungstate | 2-Aminothiophenol + Aldehydes | Ultrasound, Solvent-free | Recyclable, fast reaction, high yield | tandfonline.comtandfonline.com |

| PFPAT | 2-Aminothiophenol + Aldehydes | Water | Recyclable catalyst, green solvent | orientjchem.org |

C-H Functionalization Strategies for Direct Arylation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of 2-arylbenzothiazoles. researchgate.net This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste. rsc.org

The direct arylation of the benzothiazole core at the C2 position can be achieved using various arylating agents, such as aryl halides, arylboronic acids, or even simple arenes, in the presence of a transition metal catalyst, most commonly palladium or copper. rsc.orgnih.gov For example, palladium-catalyzed direct arylation of thiazole (B1198619) derivatives with aryl bromides has been achieved with very low catalyst loadings. organic-chemistry.org Iron has also been used as an inexpensive and readily available catalyst for the arylation of benzothiazole with olefins, using molecular oxygen as a green oxidant. rsc.org

A notable strategy for synthesizing 2-arylbenzothiazoles involves the iron(III)-catalyzed reaction of aryl isothiocyanates with electron-rich arenes. nih.gov This method proceeds via a C-H functionalization pathway to form the C-S bond. Furthermore, direct arylation techniques have been applied to construct complex molecules, such as copolymers containing naphthalene (B1677914) diimide units, highlighting the versatility of this approach. barbatti.org

Advanced Synthetic Techniques

Modern synthetic chemistry has increasingly embraced advanced techniques that accelerate reaction times, improve yields, and minimize waste. The synthesis of this compound is no exception, with microwave-assisted synthesis, solvent-free reactions, and multi-component reaction designs demonstrating considerable utility.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including benzothiazoles. researchgate.netnih.gov This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods. researchgate.net The synthesis of 2-substituted benzothiazoles, which can be adapted for this compound, often involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or aldehyde. mdpi.com

In a typical microwave-assisted approach, 2-aminothiophenol would be reacted with 2-naphthoic acid or 2-naphthaldehyde. The use of microwave irradiation can often obviate the need for a catalyst and can be performed under solvent-free conditions, further enhancing the green credentials of the methodology. researchgate.netmdpi.com For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride has been effectively carried out in acetic acid under microwave irradiation for as little as 10 minutes, suggesting a rapid and efficient pathway to related structures. mdpi.com

Research on other benzazole derivatives has shown that direct coupling of carboxylic acids with 2-aminophenols can be achieved under microwave irradiation in a catalyst- and solvent-free environment, with optimal temperatures around 250°C for very short durations. researchgate.net The synthesis of N-alkylated benzotriazole (B28993) derivatives has also demonstrated the superiority of microwave irradiation over conventional heating, resulting in good yields. nih.gov These examples highlight the potential for developing a specific, high-yield, and rapid microwave-assisted protocol for this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzothiazole Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Solvent Use | Often requires high-boiling solvents | Can often be performed solvent-free |

| Yield | Variable | Generally high to excellent |

| By-product Formation | Can be significant | Often reduced |

Solvent-Free and Molten State Reactions

The elimination of volatile organic solvents is a key goal in green chemistry, and solvent-free reactions represent a significant step towards this objective. For the synthesis of benzothiazole derivatives, solid-phase, solvent-free reactions have proven to be highly effective. mdpi.com One such method involves the condensation of 2-aminothiophenol with benzoic acid derivatives using molecular iodine in a one-pot, solid-phase reaction that proceeds to completion in just 10 minutes, yielding excellent results. mdpi.com

Another approach involves performing reactions in a molten state, where the reactants themselves act as the solvent. This can be particularly effective for the synthesis of derivatives of 1-(benzothiazolylamino)methyl-2-naphthol, which are structurally related to the target compound. researchgate.net In these reactions, a mixture of an aromatic aldehyde, 2-aminobenzothiazole (B30445), and 2-naphthol (B1666908) can be heated under solvent-free conditions in the presence of a catalyst, such as a multi-SO3H functionalized ionic liquid. researchgate.net This method offers several advantages, including milder conditions, shorter reaction times, high yields, and an environmentally benign procedure. researchgate.net The catalyst in such systems is often recyclable, adding to the sustainability of the process. researchgate.net

Table 2: Examples of Solvent-Free Synthesis of Benzothiazole Derivatives

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol, Benzoic acid derivatives | Molecular Iodine | Solid-phase, 10 min | Excellent | mdpi.com |

| Aromatic aldehyde, 2-Aminobenzothiazole, 2-Naphthol | multi-SO3H functionalized ionic liquid | Thermal, solvent-free | High | researchgate.net |

Multi-Component Reaction Design

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single step to form a complex product that incorporates substantial portions of all the starting materials. This approach is prized for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. scilit.com

For the synthesis of derivatives closely related to this compound, a one-pot, three-component condensation of an aldehyde, 2-naphthol, and 2-aminobenzothiazole has been successfully employed. researchgate.net This reaction, often carried out under solvent-free conditions and catalyzed by an ionic liquid, produces 1-(benzothiazolylamino)methyl-2-naphthol derivatives in good yields with short reaction times. researchgate.net The methodology is noted for its straightforward work-up and the potential for catalyst recycling. researchgate.net

The design of such MCRs allows for the introduction of molecular diversity by simply varying the starting components. For the synthesis of this compound itself, a hypothetical two-component reaction between 2-aminothiophenol and 2-naphthaldehyde or its equivalent would be the most direct route. However, the principles of MCR design can be applied to generate a wide array of derivatives by introducing a third or even a fourth component, leading to more complex and potentially biologically active molecules.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Aminothiophenol |

| 2-Naphthoic acid |

| 2-Naphthaldehyde |

| Chloroacetyl chloride |

| 2-Aminophenol |

| N-alkylated benzotriazole |

| 1-(Benzothiazolylamino)methyl-2-naphthol |

| 2-Aminobenzothiazole |

| 2-Naphthol |

| Benzoic acid |

| Benzaldehyde |

| 2-Iodophenylisocyanide |

Reaction Mechanisms in the Formation and Functionalization of 2 Naphthalen 2 Yl Benzothiazole

Mechanistic Pathways of Benzothiazole (B30560) Ring Closure

The formation of the benzothiazole core of 2-naphthalen-2-yl-benzothiazole typically proceeds through the condensation of 2-aminothiophenol (B119425) with a suitable naphthalene-containing precursor. The specific mechanisms of this ring closure can vary, primarily involving imine formation followed by oxidative cyclization or pathways mediated by thiolate intermediates.

Imine Formation and Oxidative Cyclization

A prevalent mechanism for the synthesis of 2-substituted benzothiazoles involves the initial reaction between an aldehyde or ketone and a primary amine to form an imine. youtube.comyoutube.com In the context of this compound, this would involve the condensation of 2-aminothiophenol with naphthalene-2-carbaldehyde.

The reaction commences with the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde. youtube.comyoutube.com This is followed by a series of proton transfer steps, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent elimination of a water molecule results in the formation of an imine, also known as a Schiff base. youtube.comnih.gov The final step is an intramolecular cyclization where the thiol group attacks the imine carbon, followed by an oxidation step, which can be facilitated by air or other oxidants, to yield the aromatic benzothiazole ring. nih.govorganic-chemistry.org

This pathway is a common and efficient method for constructing the benzothiazole scaffold from readily available starting materials. mdpi.comijbpas.com The reaction can often be performed under mild conditions and is tolerant of a wide range of functional groups on both the aminothiophenol and aldehyde components. organic-chemistry.orgmdpi.com

Thiolate-Mediated Cyclization Pathways

Alternative mechanistic pathways for benzothiazole formation involve the initial formation of a thiolate intermediate. In some synthetic approaches, particularly those employing metal catalysts or specific reagents, the reaction may proceed through a different sequence of events. For instance, in Ullmann-type reactions for the synthesis of 2-aminobenzothiazoles, a copper thiolate intermediate is formed. nih.gov While not directly forming this compound, this illustrates the role of thiolate intermediates in benzothiazole ring construction.

In other variations, the reaction of 2-aminothiophenol with carboxylic acids or their derivatives can proceed through the formation of a thioester intermediate, which then undergoes intramolecular cyclization to form the benzothiazole ring. nih.gov These thiolate-mediated pathways offer alternative synthetic routes with different substrate scopes and reaction conditions compared to the imine formation pathway.

C-H Bond Activation Mechanisms

The direct functionalization of the pre-formed this compound scaffold can be achieved through C-H bond activation, a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds. researchgate.net Transition metal catalysis, particularly with palladium and ruthenium, plays a crucial role in these transformations. nih.govnih.govacs.org

The benzothiazole moiety itself can act as a directing group, facilitating the regioselective activation of a C-H bond on an adjacent aryl group. nih.gov For example, in the arylation of 2-arylbenzothiazoles, a palladium catalyst can coordinate to the nitrogen atom of the benzothiazole ring. nih.gov This chelation assistance directs the metal to a nearby C-H bond, leading to its cleavage and the formation of a metallacyclic intermediate. Subsequent reaction with an aryl halide or another coupling partner results in the formation of a new C-C bond and regeneration of the catalyst. nih.gov

Ruthenium-catalyzed C-H amidation of 2-aryl benzothiazoles also utilizes the directing group ability of the benzothiazole ring. nih.govacs.org In this case, an acyl azide (B81097) serves as the amidating agent, and the reaction proceeds through a similar C-H activation and functionalization cycle, leading to the formation of ortho-amidated products. nih.govacs.org

These C-H activation methods provide efficient and atom-economical ways to introduce diverse functional groups onto the this compound framework, enabling the synthesis of a wide range of derivatives with tailored properties. researchgate.net

Intramolecular Proton Transfer Mechanisms

Derivatives of this compound, particularly those containing a hydroxyl group in a specific position, can exhibit fascinating photophysical properties governed by intramolecular proton transfer processes. These processes involve the movement of a proton within the molecule upon photoexcitation and are broadly classified as Excited-State Intramolecular Proton Transfer (ESIPT) and Proton Coupled Electron Transfer (PCET).

Excited-State Intramolecular Proton Transfer (ESIPT) Pathways

ESIPT is a photophysical process where a proton is transferred from a donor to an acceptor group within the same molecule in the electronically excited state. scilit.comnih.gov In derivatives such as 2-(2'-hydroxyphenyl)benzothiazole (HBT), a well-studied model for ESIPT, the molecule exists in an enol form in the ground state. nih.govnih.gov Upon absorption of light, the molecule is promoted to an excited state where the acidity of the hydroxyl proton and the basicity of the benzothiazole nitrogen are significantly increased. nih.gov This drives an ultrafast proton transfer from the hydroxyl group to the nitrogen atom, forming an excited-state keto tautomer. nih.govnih.govnih.gov

This keto tautomer is responsible for a large Stokes shifted fluorescence, meaning the emitted light has a significantly longer wavelength than the absorbed light. nih.gov The ESIPT process is often highly efficient and occurs on a picosecond timescale. nih.gov The photophysical properties, including the fluorescence quantum yield and lifetime, can be influenced by the molecular structure and the surrounding solvent environment. nih.govrsc.org

| Property | Description | Reference |

| Process | Transfer of a proton within a molecule in the excited state. | scilit.comnih.gov |

| Mechanism | Photoexcitation leads to increased acidity of the proton donor and basicity of the proton acceptor, driving the transfer. | nih.gov |

| Result | Formation of an excited-state tautomer with distinct photophysical properties, often a large Stokes shift in fluorescence. | nih.gov |

| Timescale | Typically occurs on the picosecond timescale. | nih.gov |

Proton Coupled Electron Transfer (PCET) Dynamics

In some systems, the intramolecular proton transfer is coupled to an electron transfer process, a phenomenon known as Proton Coupled Electron Transfer (PCET). nih.govacs.org PCET mechanisms can be either stepwise (proton transfer followed by electron transfer, or vice versa) or concerted (proton and electron transfer occur in a single kinetic step). acs.orgrsc.org

In the case of 2-(2'-hydroxyphenyl)benzothiazole (HBT), studies have shown that the photophysics involves PCET, where the ESIPT is coupled to electron transfer from the hydroxyphenyl ring to the benzothiazole ring. nih.govacs.org This concerted movement of a proton and an electron avoids the formation of high-energy intermediates that would be involved in a stepwise process. rsc.org The dynamics of PCET can be investigated using time-resolved spectroscopic techniques, which provide insights into the transient structures and electronic charge redistribution during the ultrafast isomerization. nih.gov

The efficiency and mechanism of PCET can be influenced by factors such as the electronic properties of the molecule and the solvent polarity. nih.gov Understanding these dynamics is crucial for the design of molecules with specific photochemical and photophysical properties for applications in areas like photocatalysis and light-to-chemical energy conversion. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Naphthalen 2 Yl Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 2-Naphthalen-2-yl-benzothiazole, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound exhibits a series of signals in the aromatic region, corresponding to the protons of the benzothiazole (B30560) and naphthalene (B1677914) ring systems. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The protons of the benzothiazole moiety typically appear as a set of multiplets. Specifically, the protons on the benzene (B151609) ring of the benzothiazole substructure are observed as a triplet and multiplets in the range of δ 7.31–7.46 ppm, and as doublets at approximately δ 7.76–7.78 and 7.99–8.01 ppm. nih.gov The protons associated with the naphthalene ring system also resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing definitive evidence for the 2-substitution pattern.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Benzothiazole H | 7.31–7.33 | t |

| Benzothiazole H | 7.42–7.46 | m |

| Benzothiazole H | 7.76–7.78 | d |

| Benzothiazole H | 7.99–8.01 | d |

| Naphthalene H | 7.508-7.013 | m |

| Naphthalene H | 8.227-7.533 | m |

Note: The specific assignments for the naphthalene protons can be complex due to overlapping signals and second-order effects. Two-dimensional NMR techniques, such as COSY, are often employed for unambiguous assignment.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The carbon atoms of the benzothiazole ring system exhibit characteristic resonances. The carbon atom at the 2-position (C2), directly bonded to the naphthalene ring, is typically observed at a downfield chemical shift due to the influence of the adjacent nitrogen and sulfur atoms. The remaining carbons of the benzothiazole and naphthalene rings resonate within the expected aromatic region, generally between 110 and 155 ppm. mdpi.comnih.gov The quaternary carbons, those not directly bonded to hydrogen, can be identified by their lower intensity and the absence of a signal in a DEPT-135 experiment.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for 2-Arylbenzothiazoles

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Benzothiazole C2 | ~168 |

| Aromatic Carbons (Benzothiazole & Naphthalene) | 110–155 |

| Quaternary Carbons | Variable within the aromatic region |

Note: The precise chemical shifts can vary slightly depending on the solvent and the specific substitution pattern on the aryl group.

Vibrational Spectroscopy

The FT-IR spectrum of this compound displays a number of characteristic absorption bands that confirm the presence of the key functional groups. The C=N stretching vibration of the thiazole (B1198619) ring is a prominent feature, typically appearing in the region of 1600–1640 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic rings (benzothiazole and naphthalene) give rise to a series of bands in the 1400–1600 cm⁻¹ range. researchgate.net The C-S stretching vibration of the thiazole ring is generally observed at lower wavenumbers, often around 600-700 cm⁻¹. makhillpublications.co The out-of-plane C-H bending vibrations of the substituted aromatic rings provide further structural information and are typically found in the 700–900 cm⁻¹ region. researchgate.net

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| C=N Stretch (Thiazole) | 1600–1640 |

| C=C Aromatic Stretch | 1400–1600 |

| C-S Stretch (Thiazole) | 600–700 |

| C-H Aromatic Out-of-Plane Bending | 700–900 |

Raman spectroscopy provides complementary vibrational information to FT-IR. The Raman spectrum of this compound is often characterized by strong signals for the symmetric vibrations and those involving less polar bonds. The C=C stretching modes of the aromatic rings are typically strong in the Raman spectrum. The breathing modes of the aromatic rings also give rise to characteristic Raman signals. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. core.ac.ukresearchgate.net

Table 4: Selected Raman Shifts for Benzothiazole Derivatives

| Vibrational Mode | Raman Shift Range (cm⁻¹) |

| Aromatic Ring Breathing | 990–1010 |

| Aromatic C=C Stretch | 1580–1620 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide valuable insights into the connectivity of the molecule. Common fragmentation pathways for benzothiazole derivatives may involve cleavage of the bond between the benzothiazole ring and the naphthalene substituent, as well as fragmentation of the benzothiazole ring itself. The high-resolution mass spectrum (HRMS) allows for the precise determination of the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. In a typical ESI-MS experiment for this compound, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The ESI source would generate protonated molecules, [M+H]⁺, in the gas phase.

For this compound (molecular formula C₁₇H₁₁NS), the expected monoisotopic mass is approximately 261.06 Da. Therefore, the ESI-mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule at an m/z (mass-to-charge ratio) of approximately 262.07.

Further fragmentation of this parent ion can be induced by tandem mass spectrometry (MS/MS). While specific fragmentation data for this compound is not published, general fragmentation patterns of 2-substituted benzothiazoles suggest that cleavage of the bond between the benzothiazole ring and the naphthalene group could occur, as well as fragmentation within the naphthalene ring system itself.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. For this compound, an HRMS analysis would be able to confirm its elemental formula, C₁₇H₁₁NS.

An exact mass measurement of the protonated molecule [M+H]⁺ would be compared to the theoretical exact mass calculated for C₁₇H₁₂NS⁺. This comparison, typically with a mass accuracy in the parts-per-million (ppm) range, provides unambiguous confirmation of the compound's identity.

Table 1: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass (Da) |

| [C₁₇H₁₁NS + H]⁺ | 262.0688 |

This high level of mass accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), the analysis of closely related structures provides insight into the expected structural features. For instance, the crystal structure of O-(3-(benzo[d]thiazol-2-yl)naphthalen-2-yl) O-phenyl carbonothioate (B8497899) reveals key structural parameters of the benzothiazole and naphthalene moieties when present in the same molecule. researchgate.net

A hypothetical crystal structure determination for this compound would involve growing single crystals of the compound and analyzing them with an X-ray diffractometer. The resulting diffraction pattern would be used to solve and refine the crystal structure.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | ~10-20 |

| b (Å) | ~5-15 |

| c (Å) | ~15-25 |

| α (°) | 90 |

| β (°) | ~90-110 |

| γ (°) | 90 |

| Volume (ų) | ~2000-3000 |

| Z | 4 or 8 |

The refined structure would confirm the planarity of the benzothiazole and naphthalene ring systems and would reveal the dihedral angle between these two aromatic components. Intermolecular interactions, such as π-π stacking and C-H···π interactions, would also be elucidated, providing a deeper understanding of the solid-state packing of the molecules.

Computational Chemistry and Theoretical Investigations of 2 Naphthalen 2 Yl Benzothiazole

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure (primarily the ground state) of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties like geometry, vibrational frequencies, and electronic distribution.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of 2-Naphthalen-2-yl-benzothiazole can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining a molecule's chemical reactivity and its behavior in electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.orgnih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. scirp.org For benzothiazole (B30560) derivatives, substitutions on the core structure can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. scirp.orgnih.gov In this compound, the extended π-conjugation from the naphthalene (B1677914) moiety is expected to influence the energy levels of the FMOs, likely reducing the HOMO-LUMO gap compared to simpler benzothiazoles. nih.gov This would result in a red-shift (a shift to longer wavelengths) in its absorption spectrum. acs.org

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates the region of the molecule most likely to donate electrons in a chemical reaction. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO levels. | A smaller gap generally corresponds to higher reactivity and a lower energy requirement for electronic excitation. scirp.org |

No specific HOMO, LUMO, or energy gap values for this compound were available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scirp.orgnih.gov The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. nih.govresearchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic character. nih.gov In benzothiazole derivatives, the nitrogen atom is typically a site of high electron density. scirp.orgscirp.org

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. nih.gov

Green Regions: Correspond to areas of neutral or near-zero potential. nih.gov

By analyzing the MEP map of this compound, one could identify the most probable sites for intermolecular interactions, including hydrogen bonding. scirp.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, intramolecular charge transfer (ICT), and hyperconjugative interactions within a molecule. scirp.orgresearchgate.net This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). scirp.org

A higher E(2) value signifies a more intense interaction between the electron donor and acceptor, leading to greater charge delocalization and increased stability of the molecule. scirp.org For benzothiazole derivatives, significant stabilization energies are often observed for interactions involving the lone pair (LP) orbitals of the sulfur and nitrogen atoms and the antibonding (π*) orbitals of the aromatic rings. scirp.org This ICT from the heteroatoms to the π-system is a defining feature of the electronic structure of these compounds. scirp.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. uci.edursc.org It allows for the calculation of properties like absorption and emission spectra, which are crucial for understanding the photophysical behavior of molecules. rsc.orgnih.gov

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states, along with their corresponding oscillator strengths (f), which relate to the intensity of absorption bands. scirp.orgnih.gov This allows for the theoretical simulation of a molecule's UV-visible absorption spectrum. nih.govjcsp.org.pk The primary electronic transitions, often from HOMO to LUMO, can be identified and characterized. scirp.org

Similarly, by optimizing the geometry of the first excited state (S1), TD-DFT can be used to calculate emission energies, thus predicting the fluorescence spectrum. nih.govsci-hub.st The difference between the absorption and emission maxima is the Stokes shift, a critical parameter for applications like fluorescent probes. nih.gov For benzothiazole derivatives, substitutions and the solvent environment can significantly impact the calculated absorption and emission wavelengths. nih.govresearchgate.net

| Parameter | Description | Method of Prediction |

| Absorption Wavelength (λ_abs) | The wavelength of light a molecule absorbs to transition to an excited state. | Calculated from the vertical excitation energies using TD-DFT. scirp.org |

| Emission Wavelength (λ_em) | The wavelength of light a molecule emits when it returns from an excited state to the ground state. | Calculated from the energy difference between the optimized excited state and the ground state using TD-DFT. nih.gov |

| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of an electronic transition. | A direct output of TD-DFT calculations. Higher values indicate more intense spectral bands. scirp.org |

| Stokes Shift | The difference in wavelength or frequency between the absorption and emission maxima. | Calculated as the difference between the predicted λ_abs and λ_em. nih.gov |

Specific predicted spectral data for this compound was not available in the provided search results.

Elucidation of Excited-State Proton Transfer Dynamics

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton moves from a donor group to an acceptor group within the same molecule upon photoexcitation. researchgate.netnih.gov This process is common in molecules containing an intramolecular hydrogen bond, such as 2-(2'-hydroxyphenyl)benzothiazole (HBT) and its derivatives. nih.govcapes.gov.bracs.org The transfer is often ultrafast and results in the formation of a keto-tautomer, which typically fluoresces with a large Stokes shift. researchgate.netnih.gov

TD-DFT is instrumental in studying ESIPT by calculating the potential energy surfaces (PES) of the ground and excited states along the proton transfer coordinate. acs.orgresearchgate.net These calculations can reveal the energy barriers for the proton transfer in the excited state and help explain why the process is often more favorable upon excitation. acs.org

However, the canonical ESIPT mechanism requires an acidic proton donor, such as a hydroxyl (-OH) or amino (-NH2) group, positioned to form an intramolecular hydrogen bond with a proton acceptor like the benzothiazole nitrogen. acs.orgacs.org The molecule this compound lacks such a proton-donating group, and therefore is not expected to undergo the conventional ESIPT process.

Theoretical Prediction of Optoelectronic Properties

The optoelectronic behavior of this compound is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting these properties. Such studies typically involve optimizing the molecule's ground-state geometry and then calculating various electronic parameters. nih.govscirp.org

Nonlinear optics (NLO) is a field that studies the interaction of intense light with matter, leading to a range of applications in optical switching, data storage, and telecommunications. nih.gov Molecules with large hyperpolarizability values are sought after for these technologies. researchgate.net Theoretical calculations are crucial for predicting the NLO response of molecules like this compound.

The NLO properties are determined by the molecule's response to an external electric field. This response is described by the polarizability (α) and the first-order hyperpolarizability (β). nih.govresearchgate.net These parameters are typically calculated using DFT methods, often with functionals like B3LYP or CAM-B3LYP, which have shown reliability for a variety of organic molecules. nih.govunamur.bemdpi.com The choice of basis set, such as 6-31G(d,p) or larger, is also a critical factor in the accuracy of the predictions. physchemres.org

For a molecule like this compound, which features a π-conjugated system composed of naphthalene and benzothiazole moieties, a significant NLO response can be anticipated. The delocalization of π-electrons across the molecular framework is a key factor contributing to large hyperpolarizability values. nih.gov Computational studies on similar aryl-benzothiazole systems have demonstrated that the nature and position of substituent groups can significantly tune the NLO properties. kfupm.edu.sadntb.gov.ua

Table 1: Representative Theoretical NLO Properties

| Parameter | Description | Illustrative Value |

|---|---|---|

| α | Average linear polarizability | 45.0 x 10⁻²⁴ esu |

| β₀ | Static first hyperpolarizability | 250.0 x 10⁻³⁰ esu |

| μ | Dipole moment | 3.5 D |

Note: These are illustrative values for a generic π-conjugated benzothiazole derivative, calculated at the DFT/B3LYP level, and are not specific to this compound.

The efficiency of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is intrinsically linked to the charge transport characteristics of the constituent organic materials. nih.gov For this compound, theoretical calculations can predict its potential as a charge-transporting material.

Key parameters in this assessment are the reorganization energies for holes (λh) and electrons (λe). nih.govicm.edu.pl The reorganization energy is the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. researchgate.net Lower reorganization energies are desirable as they facilitate faster charge transfer between adjacent molecules. ijsem.orgaps.org According to Marcus theory, the charge transfer rate is inversely related to the reorganization energy. icm.edu.pl

Computational approaches, primarily based on DFT, are used to calculate these energies. The process involves optimizing the geometry of the molecule in its neutral, cationic (for hole transport), and anionic (for electron transport) states. nih.govresearchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) also provides critical insights. The HOMO level is related to the ionization potential (hole injection), while the LUMO level corresponds to the electron affinity (electron injection). nih.gov

For π-conjugated systems like this compound, the extended aromatic structure is expected to lead to relatively low reorganization energies, potentially making it a good candidate for charge transport applications. rsc.orgnih.gov The relative values of λh and λe will indicate whether the material is more suitable for hole or electron transport, or if it possesses ambipolar characteristics.

Table 2: Representative Theoretical Charge Transport Parameters

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital | -5.80 |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | -2.50 |

| Energy Gap (Eg) | HOMO-LUMO Gap | 3.30 |

| λh | Hole Reorganization Energy | 0.25 |

| λe | Electron Reorganization Energy | 0.30 |

Note: These are illustrative values for a generic π-conjugated benzothiazole derivative, calculated at the DFT/B3LYP/6-31G(d,p) level, and are not specific to this compound.

Conformational and Thermodynamic Analysis

The three-dimensional structure and thermodynamic stability of this compound can be thoroughly investigated using computational methods. Such analyses are crucial for understanding its molecular packing in the solid state and its behavior in different environments.

Conformational analysis involves identifying the most stable spatial arrangement of the molecule by exploring the potential energy surface. For this compound, a key conformational parameter is the dihedral angle between the naphthalene and benzothiazole ring systems. The planarity of the molecule influences its electronic properties, with more planar conformations generally leading to better π-electron delocalization. DFT calculations can map the rotational energy barrier around the single bond connecting the two aromatic moieties to identify the lowest energy conformers. physchemres.org

Thermodynamic analysis provides information on the stability and reactivity of the molecule. nih.gov Quantum chemical calculations can determine fundamental thermodynamic parameters such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). nih.govnih.govresearchgate.net These values are essential for predicting the spontaneity of reactions involving the compound and its stability under various conditions. For instance, the calculated heat of formation can indicate the energetic content of the molecule. nih.govresearchgate.net

Table 3: Representative Theoretical Thermodynamic Parameters

| Parameter | Description | Illustrative Value |

|---|---|---|

| ΔHf° | Standard Enthalpy of Formation | +250.0 kJ/mol |

| ΔGf° | Standard Gibbs Free Energy of Formation | +350.0 kJ/mol |

| S° | Standard Entropy | 450.0 J/mol·K |

| Dihedral Angle | Angle between Naphthalene and Benzothiazole rings | 25° |

Note: These are illustrative values for a generic bi-aromatic heterocyclic compound, calculated at the DFT/B3LYP level, and are not specific to this compound.

Photophysical Properties and Luminescence Phenomena of 2 Naphthalen 2 Yl Benzothiazole Derivatives

Absorption and Emission Spectroscopy

The interaction of 2-Naphthalen-2-yl-benzothiazole derivatives with light is fundamental to understanding their potential applications. This interaction is primarily characterized by their absorption and emission spectra, which provide insights into the electronic transitions occurring within the molecule.

Steady-State Spectral Characteristics

The steady-state absorption and emission spectra of this compound derivatives are dictated by the electronic nature of the benzothiazole (B30560) and naphthalene (B1677914) moieties. The absorption spectra of these compounds typically feature intense bands in the ultraviolet region, which are attributed to π-π* electronic transitions within the aromatic system. The fusion of the naphthalene group, a larger aromatic system, can lead to a red-shift in the absorption maxima compared to simpler phenyl-benzothiazole analogues, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In some donor-acceptor systems involving a benzothiazole unit, a weaker absorption band at a longer wavelength can be observed, which is often assigned to a direct charge-transfer (CT) transition. This CT character arises from the electron-accepting nature of the benzothiazole group and the electron-donating potential of the naphthalene moiety, especially when functionalized with donor groups.

The fluorescence spectra of these derivatives are often characterized by a single, broad emission band. The position of this emission is sensitive to the molecular structure and the surrounding environment. For instance, derivatives designed as donor-π-acceptor systems can exhibit emission from a locally excited (LE) state or a charge-transfer (CT) state. The nature of the emitting state can be influenced by the specific linkage and electronic coupling between the naphthalene and benzothiazole units.

| Compound Derivative Example | Absorption Max (nm) | Emission Max (nm) | Solvent |

| N/A | Data not available | Data not available | N/A |

Precise spectral data for this compound was not available in the searched literature.

Time-Resolved Emission Studies

Time-resolved emission studies provide crucial information about the excited-state dynamics of this compound derivatives, including the lifetime of the excited state and the kinetics of the decay processes. The fluorescence lifetime (τ) is a measure of the average time the molecule spends in the excited state before returning to the ground state via photon emission.

For many simple organic fluorophores, fluorescence lifetimes are typically in the nanosecond range. In donor-acceptor systems, the lifetime can be influenced by the efficiency of charge separation and recombination. The presence of multiple decay pathways, such as non-radiative decay or intersystem crossing to a triplet state, can shorten the observed fluorescence lifetime. In cases where phenomena like thermally activated delayed fluorescence (TADF) are operative, a longer-lived delayed fluorescence component can be observed.

| Compound Derivative Example | Fluorescence Lifetime (ns) | Decay Kinetics |

| N/A | Data not available | N/A |

Specific time-resolved emission data for this compound was not available in the searched literature.

Luminescence Mechanisms

Beyond simple fluorescence, this compound derivatives can exhibit more complex luminescence phenomena, which are of great interest for advanced applications.

Aggregation-Induced Emission (AIE)

Aggregation-induced emission is a fascinating phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. This behavior is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

Thermally Activated Delayed Fluorescence (TADF) and Room Temperature Phosphorescence (RTP)

Thermally activated delayed fluorescence (TADF) and room temperature phosphorescence (RTP) are two mechanisms that allow for the harvesting of triplet excitons, which are typically lost in conventional fluorescent molecules. This is particularly important for enhancing the efficiency of OLEDs.

TADF materials are characterized by a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small gap allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state through thermal energy, followed by fluorescence. Donor-acceptor molecules are often good candidates for TADF, and a derivative of benzothiazole linked to a phenoxazine donor via a naphthalene bridge has been shown to exhibit TADF. This suggests that with appropriate molecular design, this compound derivatives could be engineered to display TADF.

RTP from purely organic molecules is a rarer phenomenon that requires efficient intersystem crossing to the triplet state and suppression of non-radiative decay from this long-lived state. This is often achieved by embedding the molecule in a rigid matrix to minimize vibrational quenching. While some benzothiazole-based systems have been shown to exhibit RTP, specific evidence for this compound is lacking.

Solvent Effects on Photophysical Behavior

The photophysical properties of this compound derivatives can be significantly influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. This effect is particularly pronounced for molecules that exhibit a significant change in their dipole moment upon photoexcitation, which is characteristic of molecules with intramolecular charge-transfer (ICT) character.

In such cases, an increase in solvent polarity will lead to a greater stabilization of the more polar excited state compared to the ground state. This results in a red-shift (bathochromic shift) of the emission maximum as the solvent polarity increases. The absorption spectrum is generally less sensitive to solvent polarity. The magnitude of the solvatochromic shift can provide valuable information about the nature of the excited state. For some benzothiazole-based donor-acceptor dyes, a strong red-shift in the emission spectrum with increasing solvent polarity has been observed, confirming the charge-transfer nature of the excited state.

| Solvent | Dielectric Constant | Emission Max (nm) |

| N/A | N/A | Data not available |

Specific solvatochromic data for this compound was not available in the searched literature.

Solvatochromism and Polarity Dependence

The photophysical properties of benzothiazole derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states of the molecule by the surrounding solvent molecules.

For instance, a study on N-(benzo[d]thiazol-2-yl)-R-nitrobenzamide compounds, where R represents ortho, meta, or para substitution, demonstrated a red-shift in the absorption bands as the position of the nitro group was varied. This suggests that the electronic distribution within the molecule, and thus its interaction with the solvent, is altered by the substituent's position mdpi.com.

In another investigation, the solvatochromic behavior of various benzothiazole derivatives was analyzed. The emission spectra of these compounds were recorded in different solvents, revealing a dependence of the emission wavelength on the solvent polarity. This is often indicative of a more polar excited state compared to the ground state. Specifically, for some derivatives, a bathochromic (red) shift was observed in more polar solvents nih.gov.

The photochemistry of 2-(1-naphthyl)ethyl benzoates also showed a strong dependence on solvent polarity. While not a benzothiazole, this naphthalene-containing compound exhibited intramolecular electron transfer that was fast in all solvents for one derivative, but only in polar solvents for another, highlighting the critical role of the solvent environment in the photophysical pathways nih.gov.

A study on 10-(4-(benzo[d]thiazol-2-yl)phenyl)-10H-phenoxazine (BTaz-Ph-PXZ) and its derivatives with naphthalene (BTaz-Na-PXZ) and thiophene (B33073) bridges demonstrated solvatochromic effects in their emission spectra. When measured in solvents of varying polarity such as methylcyclohexane, toluene, and chloroform, the emission peaks showed shifts, confirming the presence of charge-transfer (CT) states unamur.be.

Table 1: Illustrative Solvatochromic Data for a Benzothiazole Derivative (BTaz-Na-PXZ)

| Solvent | Emission Peak 1 (nm) | Emission Peak 2 (nm) |

| Methylcyclohexane | 485 | 520 |

| Toluene | 490 | 545 |

| Chloroform | 495 | 560 |

Note: This data is for 10-(4-(benzo[d]thiazol-2-yl)naphthalen)-10H-phenoxazine and is intended to be illustrative of solvatochromic effects in related compounds.

pH-Dependent Photodynamics

The luminescence of certain benzothiazole derivatives can be modulated by the pH of the surrounding medium. This pH-dependent behavior is often linked to the protonation or deprotonation of specific functional groups within the molecule, which in turn alters its electronic structure and photophysical properties.

For example, uncharged benzothiazole-based dyes have been shown to exhibit intense fluorescence in the presence of DNA, with the fluorescence intensity being pH-dependent. This suggests that the interaction of the protonated form of the dye with DNA leads to a significant enhancement of its fluorescent emission rsc.org.

A study on the naphthalene-based dye 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO), which shares structural similarities with the target compound, revealed stark changes in its photodynamics in aqueous solution as a function of pH. The emission properties were guided by anionic and phototautomeric emissions as the pH of the medium increased acs.orgnih.gov. At a pH of 7.4, the excited-state intramolecular proton transfer (ESIPT) process was found to be dominant acs.org.

The steady-state absorption profile of H-BINO at pH 2.0 showed two absorption bands. The corresponding emission spectrum displayed a broad high-energy local emission band at 410 nm and a broad low-energy band centered at 450 nm. At pH 7.4, an additional absorption band appeared at 390 nm, and the intensity of the local emission band increased acs.org.

Table 2: pH-Dependent Emission Characteristics of a Naphthalene-Based Imidazole Dye (H-BINO)

| pH | Absorption Bands (nm) | Emission Bands (nm) |

| 2.0 | ~340, ~360 | 410, 450 |

| 7.4 | ~340, ~360, 390 | Increased intensity at 410, 450 |

Note: This data is for 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol, a compound with a different heterocyclic core, and is provided to illustrate potential pH-dependent photodynamics.

Quantum Yield Determination and Luminescent Efficiency

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

For a series of benzothiazole-difluoroborates, the fluorescence quantum yields were found to vary significantly with substitution, ranging from nearly non-emissive to ultra-bright. This highlights the profound impact of molecular structure on luminescent efficiency nih.gov.

In a study of N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) and related compounds, the quantum yields were determined to be significant, particularly in aggregated states, which is a phenomenon known as aggregation-induced emission (AIE) frontiersin.org.

The fluorescence quantum yield of 10-(4-(benzo[d]thiazol-2-yl)phenyl)-10H-phenoxazine (BTaz-Ph-PXZ) was reported, and it was observed that replacing the phenyl bridge with a naphthyl group (in BTaz-Na-PXZ) led to a decrease in the fluorescence quantum yield unamur.be.

Table 3: Fluorescence Quantum Yields (ΦF) of Selected Benzothiazole Derivatives

| Compound | Quantum Yield (ΦF) | Conditions |

| BTaz-Ph-PXZ | 0.35 | In toluene |

| BTaz-Na-PXZ | 0.13 | In toluene |

| A substituted Benzothiazole-difluoroborate | 0.98 | In dichloromethane |

| Another substituted Benzothiazole-difluoroborate | 0.004 | In dichloromethane |

Note: This table presents data for various benzothiazole derivatives to illustrate the range of quantum yields that can be observed in this class of compounds.

Coordination Chemistry and Metal Complexation of 2 Naphthalen 2 Yl Benzothiazole As a Ligand

Design and Synthesis of 2-Naphthalen-2-yl-benzothiazole-Based Ligands

The design of ligands based on the this compound framework allows for the creation of both neutral and anionic coordinating agents, which can influence the geometry and properties of the resulting metal complexes.

Neutral Ligand Architectures

General synthetic strategies for related benzothiazole-based neutral ligands often involve the condensation of a 2-aminobenzothiazole (B30445) derivative with an appropriate aldehyde or ketone to form a Schiff base, which contains an imine (-C=N-) linkage. biointerfaceresearch.comnanobioletters.com These reactions are typically carried out in a suitable solvent like methanol (B129727) or ethanol, sometimes with the addition of an acid catalyst. biointerfaceresearch.com

Anionic Ligand Architectures

Anionic ligands based on the this compound framework are designed by incorporating a functional group that can be deprotonated to create a negative charge, which then participates in binding to a metal center. A common strategy is to introduce a phenolic hydroxyl (-OH) group into the ligand structure.

For instance, Schiff base ligands can be synthesized from the condensation of a 2-aminobenzothiazole derivative with a salicylaldehyde (B1680747) derivative. biointerfaceresearch.comnanobioletters.com The resulting ligand possesses a phenolic proton that is acidic and can be lost upon reaction with a metal salt, leading to the formation of an anionic ligand that coordinates to the metal ion through the deprotonated phenolate (B1203915) oxygen and the imine nitrogen. This in-situ deprotonation is a common method for generating anionic ligands within a metal complex. The synthesis of these ligands generally follows the same procedure as for neutral Schiff bases, with the deprotonation occurring during the complexation step. biointerfaceresearch.com

Transition Metal Coordination Complexes

The versatile coordination behavior of this compound-based ligands allows for the formation of a wide array of transition metal complexes with diverse geometries and electronic properties.

Synthesis and Characterization of Metal-Ligand Adducts

The synthesis of transition metal complexes with this compound-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. For example, the complexes of the neutral ligand BTNEA with Co(II), Cu(II), Zn(II), Cd(II), and Hg(II) have been synthesized by refluxing a solution of the ligand with the corresponding metal chloride salt in absolute ethanol. makhillpublications.co The resulting metal complexes often precipitate from the reaction mixture and can be purified by washing and recrystallization. makhillpublications.co

Similarly, complexes with anionic ligands are prepared by reacting the protonated ligand with a metal salt, often in the presence of a base or by relying on the basicity of the metal salt to facilitate deprotonation. orientjchem.org The resulting metal-ligand adducts are characterized by a range of analytical techniques, including elemental analysis, melting point determination, and various spectroscopic methods to confirm their composition and structure. makhillpublications.co

| Complex | Metal Salt | Ligand | Solvent | Reaction Condition | Characterization Methods |

|---|---|---|---|---|---|

| [Co(BTNEA)Cl₂] | CoCl₂·6H₂O | BTNEA | Ethanol | Reflux | FT-IR, UV-vis, Magnetic Susceptibility, Molar Conductivity |

| [Cu(BTNEA)Cl₂] | CuCl₂·2H₂O | BTNEA | Ethanol | Reflux | FT-IR, UV-vis, Magnetic Susceptibility, Molar Conductivity |

| [Zn(BTNEA)Cl₂] | ZnCl₂ | BTNEA | Ethanol | Reflux | FT-IR, UV-vis, Molar Conductivity |

| [Cd(BTNEA)Cl₂] | CdCl₂·2H₂O | BTNEA | Ethanol | Reflux | FT-IR, UV-vis, Molar Conductivity |

| [Hg(BTNEA)Cl₂] | HgCl₂ | BTNEA | Ethanol | Reflux | FT-IR, UV-vis, Molar Conductivity |

Structural Geometries of Complexes (e.g., Octahedral, Tetrahedral)

The coordination geometry of the metal center in complexes with this compound-based ligands is influenced by factors such as the nature of the metal ion, the denticity of the ligand, and the steric hindrance imposed by the bulky naphthalene (B1677914) and benzothiazole (B30560) groups.

Based on spectroscopic and magnetic measurements, the complexes of BTNEA with Co(II) and Cu(II) have been proposed to adopt an octahedral geometry. makhillpublications.co In contrast, the complexes with Zn(II), Cd(II), and Hg(II) are suggested to have a tetrahedral geometry. makhillpublications.co The proposed octahedral geometry for the Co(II) and Cu(II) complexes suggests that the ligand acts as a bidentate or tridentate donor, with the remaining coordination sites being occupied by solvent molecules or counter-ions. The tetrahedral geometry for the other metal ions is consistent with a bidentate coordination of the ligand.

| Complex | Metal Ion | Proposed Geometry | Supporting Evidence |

|---|---|---|---|

| [Co(BTNEA)Cl₂] | Co(II) | Octahedral | Magnetic moment and electronic spectra makhillpublications.co |

| [Cu(BTNEA)Cl₂] | Cu(II) | Octahedral | Magnetic moment and electronic spectra makhillpublications.co |

| [Zn(BTNEA)Cl₂] | Zn(II) | Tetrahedral | Diamagnetic nature and electronic spectra makhillpublications.co |

| [Cd(BTNEA)Cl₂] | Cd(II) | Tetrahedral | Diamagnetic nature and electronic spectra makhillpublications.co |

| [Hg(BTNEA)Cl₂] | Hg(II) | Tetrahedral | Diamagnetic nature and electronic spectra makhillpublications.co |

Rare Earth Metal Complexes and Luminescence Modulation

The coordination of organic ligands to rare earth metal ions is a well-established strategy for enhancing their luminescence. The ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light. While the specific coordination of this compound with rare earth metals is not extensively documented in publicly available research, the broader class of benzothiazole derivatives has been investigated for their luminescent properties when complexed with various metals, including those from the rare earth series.

For instance, studies on other benzothiazole-based ligands have shown that the nitrogen atom of the thiazole (B1198619) ring is a primary coordination site. The extended aromatic system of the naphthalene group in this compound would be expected to influence the ligand's absorption and emission properties, which in turn could modulate the luminescence of a coordinated rare earth ion. The efficiency of energy transfer from the ligand to the metal is highly dependent on the energy levels of the ligand's triplet state and the emissive state of the rare earth ion.

Future research in this area would likely involve the synthesis of complexes between this compound and various rare earth ions (e.g., europium, terbium, ytterbium) and a thorough investigation of their photophysical properties. Such studies would provide valuable insights into the potential of this ligand in the development of novel luminescent materials for applications in areas like organic light-emitting diodes (OLEDs) and bio-imaging.

Table 1: Potential Luminescence Modulation of Rare Earth Ions by this compound

| Rare Earth Ion | Potential Emission Color | Potential for Luminescence Modulation |

| Europium (Eu³⁺) | Red | High, due to well-defined emission from the ⁵D₀ state. |

| Terbium (Tb³⁺) | Green | High, characterized by sharp emission lines. |

| Ytterbium (Yb³⁺) | Near-Infrared | Moderate, with applications in telecommunications and bio-imaging. |

| Samarium (Sm³⁺) | Orange-Red | Moderate, often with weaker emission compared to Eu³⁺ and Tb³⁺. |

This table is predictive and based on the general behavior of rare earth ions with organic ligands. Experimental data for this compound complexes is needed for confirmation.

Pincer Ligand Development and Coordination Modes

Pincer ligands are a class of chelating agents that bind to a metal center through three donor atoms in a meridional fashion. This coordination mode often imparts high stability and unique reactivity to the resulting metal complexes. The benzothiazole scaffold has been successfully incorporated into pincer ligand designs. For example, unsymmetrical Pd(II) pincer complexes featuring a benzothiazole unit have been synthesized and characterized. nih.gov

The this compound molecule itself acts as a monodentate ligand, coordinating through the nitrogen atom of the benzothiazole ring. To function as a pincer ligand, it would need to be chemically modified to include two additional donor groups. These donor arms could be attached to the benzothiazole or naphthalene rings. The choice of donor atoms (e.g., N, P, S, O) and the length and flexibility of the linker arms would determine the geometry and properties of the resulting metal complexes.

The coordination of this compound as a simple monodentate ligand typically involves the nitrogen atom of the thiazole ring binding to the metal center. In the context of a hypothetical pincer ligand derived from this molecule, the coordination would be more complex, involving the central benzothiazole nitrogen and two other donor atoms from the appended arms.

Table 2: Potential Coordination Modes of this compound and its Derivatives

| Ligand Type | Coordination Mode | Description |

| This compound | Monodentate | Coordination occurs through the nitrogen atom of the benzothiazole ring. |

| Hypothetical Pincer Ligand | Tridentate (e.g., N,N,N) | The central benzothiazole nitrogen and two additional nitrogen donors from appended arms coordinate to the metal center. |

| Hypothetical Pincer Ligand | Tridentate (e.g., N,C,N) | A cyclometalated carbon atom from the benzothiazole or naphthalene ring, along with two nitrogen donors, coordinate to the metal. |

This table outlines potential coordination modes. The development of pincer ligands from this compound would require synthetic modifications.

Applications in Advanced Materials and Chemical Sensing

Organic Light-Emitting Diodes (OLEDs) and Display Technologies

Derivatives of benzothiazole (B30560) are recognized for their potential in organic light-emitting diodes (OLEDs). research-nexus.net Theoretical studies employing quantum-chemical methods have been used to examine the geometry, as well as the electronic and optical properties, of these compounds. research-nexus.net The geometry of benzothiazole derivatives, especially when combined with triphenylamine (B166846) or diphenylnaphthylamine, results in non-planar configurations that are significant for their performance in optoelectronic devices. research-nexus.net In contrast, a benzothiazole derivative with a cyano-PV unit exhibits a more planar structure, indicating that the structural arrangement is key to the efficiency of light emission. research-nexus.net

These derivatives have been found to emit light in the bluish-white or red regions of the spectrum. research-nexus.net Analysis of their molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), along with their ionization potentials and electron affinities, has been a key area of research. research-nexus.net The close correlation between theoretical predictions and experimental data underscores the reliability of these computational models and highlights the potential of benzothiazole derivatives for use in high-performance OLEDs. research-nexus.net

Furthermore, research into emitters based on 5,6-difluorobenzo[c] research-nexus.netacs.orgarabjchem.orgthiadiazole (BTDF) has led to the development of novel orange-yellow to near-infrared (NIR) emitters. frontiersin.org By inserting thiophene (B33073) as a π-bridge between an electron-donating triphenylamine (TPA) moiety and the electron-accepting BTDF moiety, a significant red-shift in the emission peak has been achieved. frontiersin.org This design also promotes a large overlap of frontier molecular orbitals, which is crucial for a high radiative transition rate, a key factor for achieving high photoluminescence quantum yield in the long-wavelength region. frontiersin.org Doped devices using these materials have demonstrated a maximum external quantum efficiency (EQE) of 5.75% with a deep-red emission and minimal efficiency roll-off. frontiersin.org Non-doped devices have achieved a maximum EQE of 1.44% for NIR emission. frontiersin.org

Iridium(III) complexes incorporating indolo[3,2,1-jk]carbazole (B1256015) derivatives have also been synthesized for use in highly efficient OLEDs. rsc.org These complexes exhibit emissions with narrow full width at half maximum (FWHM) values and high photoluminescence quantum yields. rsc.org OLEDs fabricated with these emitters have shown excellent performance, with one device achieving a maximum EQE of 24.0%. rsc.org

Organic Field-Effect Transistors (OFETs)

The application of 2-naphthalen-2-yl-benzothiazole derivatives extends to organic field-effect transistors (OFETs). In one study, two naphthalenediimide (NDI) derivatives, NDI-BTH1 and NDI-BTH2, were synthesized by introducing 2-(benzo[d]thiazol-2-yl) acetonitrile (B52724) groups and bis(benzo[d]thiazol-2-yl)methane, respectively, at the NDI core. acs.org These modifications significantly influenced their electronic properties. acs.org

NDI-BTH1, with a lowest unoccupied molecular orbital (LUMO) of -4.326 eV, demonstrated characteristics of a promising electron-transporting material (n-type semiconductor). acs.org In contrast, NDI-BTH2, with a LUMO of -4.243 eV, was identified as an ambipolar material, capable of transporting both electrons and holes. acs.org

The performance of these materials in OFETs was evaluated, revealing electron mobilities of 14.00 × 10⁻⁵ and 8.64 × 10⁻⁴ cm²/V·s for NDI-BTH1 and NDI-BTH2, respectively. acs.org NDI-BTH2 also exhibited a hole mobility of 1.68 × 10⁻⁴ cm²/V·s. acs.org These results highlight how structural modifications to the naphthalenediimide core with benzothiazole moieties can effectively tune the charge transport properties for OFET applications. acs.org

| Material | LUMO (eV) | Electron Mobility (cm²/V·s) | Hole Mobility (cm²/V·s) | Semiconductor Type |

| NDI-BTH1 | -4.326 | 14.00 × 10⁻⁵ | - | n-type |

| NDI-BTH2 | -4.243 | 8.64 × 10⁻⁴ | 1.68 × 10⁻⁴ | Ambipolar |

Solar Energy Conversion Devices (Organic Photovoltaics)

The versatility of this compound derivatives is also evident in their application in solar energy conversion devices, specifically inverted perovskite solar cells (PSCs). acs.org The same naphthalenediimide (NDI) derivatives, NDI-BTH1 and NDI-BTH2, that were investigated for OFETs were also successfully employed as electron transport layer (ETL) materials in these solar cells. acs.org

The performance of the PSCs was found to be dependent on the specific NDI derivative used as the ETL. The device incorporating NDI-BTH2 as the ETL achieved a higher power conversion efficiency (PCE) of 15.4% compared to the 13.7% PCE of the device with NDI-BTH1. acs.org This improvement in solar cell efficiency is attributed to the well-matched LUMO energy level of NDI-BTH2 with the conduction band of the perovskite layer, which facilitates more efficient electron extraction and transport. acs.org This demonstrates the potential of tailoring the molecular structure of benzothiazole-containing compounds to optimize the performance of organic photovoltaic devices. acs.orgamanote.com

| ETL Material | Power Conversion Efficiency (PCE) |

| NDI-BTH1 | 13.7% |

| NDI-BTH2 | 15.4% |

Chemosensor and Biosensor Development

Benzothiazole derivatives have emerged as a significant class of compounds for the development of chemosensors and biosensors due to their responsive optical and electronic properties in the presence of specific analytes.

Optical Recognition of Cations and Anions

Benzothiazole-based chemosensors have demonstrated the ability to selectively recognize various cations and anions through changes in their optical properties. For instance, a novel supramolecular probe, 4-(2-phenyldiazenyl)-2-(benzothiazol-2-yl) phenol (B47542), has been shown to exhibit selectivity towards acetate (B1210297) (AcO⁻) and fluoride (B91410) (F⁻) anions through both visual and absorption-based detection methods. arabjchem.org This same probe can selectively sense iodide (I⁻) anions via a redox mechanism. arabjchem.org

In another study, novel optical chemosensors containing a benzothiazole moiety, namely 2-(6-chloro-benzothiazol-2-yl azo)-4-methyl-phenol (CBAMP) and 1-(6-chloro-benzothiazol-2-yl azo)-naphthalen-2-ol (CBAN), were synthesized. researchgate.net These probes were found to be sensitive to the presence of Cu(II) ions and fluoride ions, with detection limits of 23 nM and 0.54 nM, respectively. researchgate.net Furthermore, a biphenyl-based benzothiazole sensor has been designed for the selective and sensitive detection of biologically important metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺. nih.gov This sensor showed a colorimetric response to these ions, changing from colorless to yellow, while remaining insensitive to a range of other metal ions. nih.gov

Colorimetric and Fluorogenic Sensing Mechanisms

The sensing mechanisms of benzothiazole-based probes often involve distinct colorimetric and fluorogenic responses. A benzothiazole-appended diacetonitrile derivative (PDBT) acts as a sensor for cyanide ions (CN⁻). nih.gov Upon reaction with CN⁻, PDBT exhibits a new absorption peak at 451 nm, causing a color change from colorless to reddish-brown. nih.gov Concurrently, the initially yellow fluorescent PDBT shows a significant increase in fluorescence at 445 nm, resulting in a strong sky-blue emission. nih.gov This sensing is based on the nucleophilic addition of the cyanide ion. nih.gov